molecular formula C19H16N2O2 B2655072 2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide CAS No. 341018-61-9

2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

Cat. No. B2655072
M. Wt: 304.349
InChI Key: DBUICLKEUXDSCF-UHFFFAOYSA-N
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Description

“2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide” is an organic compound. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Scientific Research Applications

Synthesis and Chemical Properties

Improved Synthesis Process

Research has focused on optimizing the synthesis process of 2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide, exploring various reaction conditions to increase yield. For instance, a study demonstrated that using salicylic acid and 4-aminopyridine under the catalytic action of triethylamine can synthesize 2-hydroxy-N-(pyridin-4-yl)benzamide in high yield, highlighting the mild and easily controllable process conditions (H. Dian, 2010).

Biological Applications

Histone Deacetylase Inhibition

A compound structurally related to 2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide, MGCD0103, has been identified as an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo and promising potential as an anticancer drug (Nancy Z. Zhou et al., 2008).

Material Science and Catalysis

Liquid Crystal Synthesis

The compound has been utilized in the synthesis of novel liquid crystalline materials. For example, a study on synthesizing and characterizing liquid crystal p-phenylenediamine di 4-[2-(allyloxy ethoxy) benzamide] used a derivative of 2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide. This research highlights the compound's potential in creating materials with specific thermal and morphological properties (L. Qingjun, 2007).

Copper-Promoted Hydroxylation

Another study reported a practical method for the ortho C-H hydroxylation of benzamides, including 2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide, using copper(II) acetate monohydrate and a pyridine ligand. This research contributes to the field of regio- and chemoselective hydroxylation, enhancing the utility of the compound in synthetic chemistry (B. Singh & R. Jana, 2016).

properties

IUPAC Name

2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-18-4-2-1-3-17(18)19(23)21-16-7-5-14(6-8-16)13-15-9-11-20-12-10-15/h1-12,22H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUICLKEUXDSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

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